Ipalbidine
Description
Overview of Indolizidine Alkaloids in Natural Product Chemistry
Indolizidine alkaloids represent a significant class of nitrogen-containing natural products characterized by a bicyclic [4.3.0]nonane ring system with a bridgehead nitrogen atom. This structural motif, consisting of a fused five-membered pyrrolidine (B122466) ring and a six-membered piperidine (B6355638) ring, is widespread in nature, occurring in a diverse range of organisms including bacteria, fungi, higher plants, invertebrates, and vertebrates beilstein-journals.org. It has been estimated that between 25% and 30% of all alkaloids incorporate either an indolizidine or a quinolizidine (B1214090) (a related [4.4.0]decane system) core structure beilstein-journals.org.
The prevalence and structural diversity of indolizidine alkaloids contribute to their broad spectrum of biological activities, making them a rich area of study in natural product chemistry jbclinpharm.orgrsc.orgresearchgate.net. These compounds can exist as simple bicyclic systems or be embedded within more complex polycyclic structures beilstein-journals.org. Their varied biological profiles have led to investigations into their potential as therapeutic agents and as tools for chemical biology research rsc.orgresearchgate.net.
Historical Context of Ipalbidine Research
This compound is a specific example of an indolizidine alkaloid that has attracted scientific attention since its initial discovery. Its study provides insights into the historical progression of natural product isolation, structure elucidation, and the early exploration of biological properties.
Discovery and Initial Isolation from Botanical Sources
This compound was first isolated from the seeds of Ipomoea alba L., commonly known as the Moon Flower, a herbaceous vine found in tropical and subtropical regions rsc.orgresearchgate.net. The initial isolation was reported by Heacock and co-workers in 1969 rsc.org. Subsequent studies also isolated this compound from the seeds of Ipomoea muricata Jacq. scielo.br. The isolation process typically involved extracting the alkaloid fraction from the crushed seeds researchgate.net.
Early structural assignments of this compound were based on spectroscopic techniques available at the time, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy rsc.org. The structure was assigned as a hexahydroindolizine alkaloid rsc.org.
Early Academic Observations of Biological Relevance
Following its isolation, academic research began to explore the biological properties of this compound. Early observations indicated that this compound possessed analgesic properties rsc.orgscielo.br. Specifically, it was noted to be a non-addictive analgesic rsc.org. Furthermore, early studies demonstrated that this compound exhibited inhibitory effects on the respiratory burst of leukocytes and acted as a scavenger of oxygen-free radicals rsc.org. These initial findings highlighted the potential biological relevance of this compound beyond its structural characterization jbclinpharm.orgrsc.orgrsc.orgscielo.bracs.org.
Some early biological observations regarding this compound include:
| Observed Activity | Source |
| Non-addictive analgesic | Ipomoea alba, Ipomoea muricata seeds |
| Inhibitory effect on leukocyte respiratory burst | This compound isolated from Ipomoea species |
| Oxygen-free radical scavenger | This compound isolated from Ipomoea species |
These early findings, often linked to the traditional medicinal uses of the source plants, provided the impetus for further investigation into the mechanisms underlying this compound's observed effects.
Significance of this compound in Contemporary Chemical Biology and Drug Discovery Research
This compound continues to be of interest in contemporary chemical biology and drug discovery research due to its indolizidine core structure and the biological activities observed in early studies rsc.orgacs.org. The indolizidine framework is a common motif in many biologically active natural products, making it a valuable scaffold for synthetic chemists and medicinal chemists beilstein-journals.orgjbclinpharm.org.
The reported analgesic and anti-inflammatory properties of this compound, even from early observations, suggest its potential as a lead compound for the development of new therapeutic agents rsc.orgscielo.bracs.org. Furthermore, its activity as an oxygen-free radical scavenger points towards potential antioxidant or protective roles rsc.org.
In chemical biology, this compound and its derivatives can serve as tools to probe biological pathways and targets nih.govcityofhope.orgox.ac.uk. The ability to synthesize this compound and modified analogs allows researchers to explore structure-activity relationships and potentially develop more potent or selective compounds rsc.orgacs.orgacs.org. The ongoing interest in synthesizing this compound and related indolizidine alkaloids reflects their significance as targets for developing new synthetic methodologies and as starting points for exploring chemical space relevant to drug discovery acs.orgacs.org.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(7-methyl-1,2,3,5,8,8a-hexahydroindolizin-6-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-11-9-13-3-2-8-16(13)10-15(11)12-4-6-14(17)7-5-12/h4-7,13,17H,2-3,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQQRWWNQONTMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CN2CCCC2C1)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50949157 | |
| Record name | 4-(7-Methyl-1,2,3,5,8,8a-hexahydroindolizin-6-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50949157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26294-41-7 | |
| Record name | 4-(1,2,3,5,8,8a-Hexahydro-7-methyl-6-indolizinyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26294-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ipalbidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026294417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(7-Methyl-1,2,3,5,8,8a-hexahydroindolizin-6-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50949157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Isolation and Advanced Structural Elucidation Methodologies
Methodologies for Isolation and Purification from Natural Sources
The initial challenge in studying natural products like ipalbidine is separating them from the complex mixture of compounds present in the source organism. This is achieved through a combination of extraction and chromatographic techniques.
Chromatography is a fundamental biophysical technique that separates, identifies, and purifies components from a mixture. nih.govnih.gov The separation is based on the differential distribution of the compounds between a stationary phase and a mobile phase. journalagent.com
Column Chromatography: This is one of the most common methods for purifying compounds like alkaloids. nih.gov In this technique, a solution containing the crude extract is passed through a column packed with a solid adsorbent (the stationary phase), such as silica gel or alumina. journalagent.com A solvent or mixture of solvents (the mobile phase) is then passed through the column, and the components of the mixture move at different rates depending on their affinity for the stationary phase, leading to their separation. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced form of column chromatography that uses high pressure to force the solvent through the column, which is packed with smaller particles. nih.gov This technique offers higher resolution and faster separation times. journalagent.com Reversed-phase HPLC (RP-HPLC), which uses a non-polar stationary phase and a polar mobile phase, is a particularly popular and effective mode for the purification of alkaloids. chromedia.org
Thin-Layer Chromatography (TLC): TLC is primarily used for monitoring the progress of a separation. nih.gov A small amount of the mixture is spotted onto a plate coated with an adsorbent, and the plate is placed in a chamber with a solvent. The solvent moves up the plate by capillary action, separating the components. journalagent.com
In the context of this compound synthesis, which mirrors purification from natural extracts, flash chromatography over silica gel is a specified method for purifying key intermediates. researchgate.net
The first step in isolating an alkaloid is its extraction from the raw plant material. The choice of method depends on the chemical nature of the target alkaloid and the other substances present in the plant matrix.
Solvent Extraction: This is a primary method for obtaining alkaloids. Since alkaloids can exist as free bases or as salts, different solvents can be employed. jocpr.com Free-base alkaloids are typically soluble in organic solvents like chloroform, ether, or methanol, while their salts are more soluble in water and alcohols. lifeasible.com A common procedure involves macerating the pulverized plant material and immersing it in a suitable solvent. lifeasible.com
Acid-Base Extraction: This technique leverages the basic nature of alkaloids. The plant material can be extracted with an acidic aqueous solution (e.g., 0.1% to 1% hydrochloric acid), which converts the alkaloids into their water-soluble salt forms. jocpr.comresearchgate.net This aqueous extract is then washed with a non-polar organic solvent to remove neutral and acidic impurities. Subsequently, the aqueous layer is made alkaline, which converts the alkaloid salts back to their free-base form. The free base, being less soluble in water, can then be extracted into an organic solvent like chloroform or ether. jocpr.com This process efficiently separates the alkaloids from many other plant constituents.
Advanced Spectroscopic and Crystallographic Techniques for Definitive Structural Assignment
Once a pure compound is isolated, its exact chemical structure must be determined. This is accomplished using a combination of spectroscopic methods that probe different aspects of the molecule's architecture.
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds. uobasrah.edu.iq It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: Proton NMR provides information about the number of different types of protons in a molecule, their chemical environment, and how they are connected to neighboring protons. uobasrah.edu.iq
¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the number and types of carbon atoms in a molecule (e.g., methyl, methylene, methine, quaternary). researchgate.net
2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity. researchgate.net HSQC, for example, shows which protons are directly attached to which carbons, while HMBC reveals longer-range correlations between protons and carbons, helping to piece together the entire molecular structure. researchgate.net
The following table presents representative ¹H and ¹³C NMR spectral data for an aporphine alkaloid, illustrating the type of information obtained from these analyses. researchgate.net
| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz) |
| 1 | 46.5 | 2.55 (m), 3.05 (m) |
| 2 | 29.1 | 1.85 (m), 2.05 (m) |
| 3 | 110.9 | 6.79 (s) |
| 3a | 126.8 | - |
| 4 | 53.7 | 2.65 (m), 3.15 (m) |
| 5 | 62.1 | 2.85 (m), 3.45 (m) |
| 6 | - | - |
| 6a | 29.8 | 2.95 (m) |
| 7 | 145.2 | - |
| 8 | 111.5 | 6.84 (d, 8.0) |
| 9 | 114.8 | 6.86 (d, 8.0) |
| 10 | 146.1 | - |
| 11 | 122.5 | - |
| 11a | 129.4 | - |
| OMe-7 | 55.9 | 3.65 (s) |
| OMe-10 | 56.1 | 3.92 (s) |
Data is illustrative for a related aporphine alkaloid as presented in the literature. researchgate.net
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. uobasrah.edu.iq When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. khanacademy.org An IR spectrum is a plot of the absorbance of IR radiation versus the wavenumber. Specific peaks in the spectrum correspond to particular types of bonds and functional groups. For a molecule like this compound, IR spectroscopy would be expected to show characteristic absorption bands for C-H bonds in aromatic and aliphatic systems, C=C bonds within the aromatic rings, and C-O ether linkages. wiley-vch.deresearchgate.net
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. High-Resolution Mass Spectrometry (HRMS) is particularly valuable in structure elucidation because it can determine the mass of a molecule with extremely high accuracy (often to within a few parts per million). chemrxiv.org This precision allows for the unambiguous determination of the molecular formula of a compound, which is a critical first step in identifying an unknown substance. nih.govresearchgate.net For this compound, HRMS would provide its exact molecular weight, allowing for the calculation of its unique elemental composition.
Circular Dichroism (CD) Spectroscopy for Stereochemical Analysis
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemistry of chiral molecules like this compound. This method relies on the differential absorption of left and right circularly polarized light by a chiral sample. The resulting CD spectrum provides information about the spatial arrangement of atoms and chromophores within the molecule.
For a compound such as this compound, which possesses stereogenic centers, CD spectroscopy could be employed to:
Determine the relative stereochemistry: By comparing the experimental CD spectrum of an unknown stereoisomer of this compound with the spectra of known diastereomers, the relative arrangement of substituents at the chiral centers can be inferred.
Assign the absolute configuration: Through comparison of the experimental CD spectrum with theoretically calculated spectra for the possible enantiomers (e.g., using time-dependent density functional theory, TD-DFT), the absolute configuration (R/S designation) of this compound can be determined. The sign and intensity of the Cotton effects in the CD spectrum are characteristic of a specific enantiomer.
However, a literature search did not yield any published experimental or calculated CD spectral data for this compound.
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. The technique involves diffracting X-rays through a single crystal of the substance. The resulting diffraction pattern is used to generate an electron density map, from which the precise positions of all atoms in the molecule can be determined.
For this compound, a successful X-ray crystallographic analysis would provide:
Unambiguous determination of the molecular structure: This includes bond lengths, bond angles, and torsional angles, confirming the connectivity of the atoms.
Establishment of the absolute configuration: By analyzing the anomalous dispersion of X-rays by the atoms in the crystal, the absolute stereochemistry of each chiral center can be determined. A key parameter in this analysis is the Flack parameter, which should refine to a value near 0 for the correct enantiomer.
A search for crystallographic data for this compound in crystallographic databases and the broader scientific literature did not uncover any reported crystal structures. Therefore, no specific data on its crystal system, space group, unit cell dimensions, or atomic coordinates is available.
Iii. Synthetic Methodologies for Ipalbidine and Analogues
Total Synthesis Strategies
Total synthesis approaches to ipalbidine often involve the formation of the indolizidine core structure through key cyclization or coupling reactions.
Radical Cyclization Approaches (e.g., 6-exo-trig radical cyclization)
Radical cyclization has been successfully applied in the synthesis of this compound. One notable approach utilizes a 6-exo-trig radical cyclization as a key step to form the indolizidine core. In one synthesis of (+)-ipalbidine, N-Boc (S)-proline was converted to a precursor that underwent 6-exo-trig radical cyclization using Bu3SnH and AIBN in refluxing toluene (B28343). nih.govorganic-chemistry.orgacs.org This method allowed for the synthesis of (+)-ipalbidine with high enantiomeric excess (>99%). nih.govacs.org The 6-exo-trig cyclization of β-amino radicals has been shown to be effective for synthesizing compounds with high enantiomeric purity, even though this type of cyclization is generally slower than the 5-exo mode. acs.org
Intramolecular Coupling Reactions (e.g., McMurry coupling)
Intramolecular coupling reactions, such as the McMurry coupling, have also been employed in the total synthesis of this compound. The McMurry coupling, typically involving the reductive coupling of carbonyl compounds using low-valent titanium species, can be used to form carbon-carbon double bonds and construct cyclic systems. thieme-connect.de An enantioselective synthesis of (+)-ipalbidine has been achieved using an intramolecular McMurry coupling reaction as a key step to form the indolizidine ring system. arkat-usa.orgresearchgate.netumich.edu While this method successfully led to the chiral target molecule, the yield from the McMurry coupling step was noted as unsatisfactory in one reported synthesis. arkat-usa.org
Aldimine-Diene Cyclocondensation Methodologies
Aldimine-diene cyclocondensation reactions, a type of hetero Diels-Alder reaction, have been utilized for the construction of the indolizidine skeleton found in this compound. mdpi.comresearchgate.netscispace.comacs.org This approach involves the cycloaddition between an aldimine (derived from a Δ1-pyrroline derivative) and an activated diene. mdpi.com A concise total synthesis of (±)-ipalbidine has been reported using the aldimine-diene cyclocondensation reaction as a key step, employing the cyclocondensation of Δ1-pyrroline with a silylketene acetal (B89532) derived from an ethyl crotonate derivative. mdpi.comresearchgate.netacs.org
Transition Metal-Catalyzed Cycloaddition Reactions (e.g., Nickel-catalyzed (4+2) cycloaddition)
Transition metal-catalyzed cycloaddition reactions, particularly nickel-catalyzed (4+2) cycloadditions, have emerged as powerful tools for the synthesis of indolizidine alkaloids like this compound. researchgate.netresearchgate.netnih.govnih.govfao.orgacs.org A nickel-catalyzed (4+2) cycloaddition of alkynes and azetidinones has been developed and applied in the enantioselective synthesis of naturally occurring indolizidine alkaloids, including (+)-ipalbidine. researchgate.netnih.govnih.govfao.org This methodology utilizes easily accessible azetidinones as intermediates to build the indolizidine core. researchgate.netnih.govfao.org An improved total synthesis of indolizidine and quinolizidine (B1214090) alkaloids, including (+)-ipalbidine, has been achieved via a nickel-catalyzed (4+2) cycloaddition of bicyclic 3-azetidinones and alkynes. researchgate.netnih.govacs.org This improved method involved the development of a diazomethylation procedure for synthesizing bicyclic azetidinones and a ligand screening to enhance regioselectivity and enantiopurity. researchgate.netnih.gov
Formal Synthesis Routes
Formal synthesis routes to this compound typically involve the preparation of a known intermediate that has previously been converted to the natural product. One such key intermediate is 1,2,3,5,8,9-hexahydro-6-(4-methoxyphenyl)indolizin-7(6H)-one. rsc.orgoup.comrsc.org
One formal synthesis approach described involves a 1,3-dipolar cycloaddition reaction of a cyclic nitrone with p-methoxy(allyl)benzene. rsc.orgoup.comrsc.orgoup.com This cycloaddition proceeded with high regio- and stereoselectivity to yield a trans-hexahydropyrroloisoxazole intermediate. rsc.orgoup.comrsc.org Subsequent reduction of this intermediate afforded an aminoalcohol. rsc.orgrsc.org This aminoalcohol was then converted to an amino ketone through a sequence involving amino protection, Collins oxidation, and deprotection. rsc.orgrsc.org While direct cyclization of the amino ketone via a Mannich reaction was unsuccessful, an alternative route involved converting the aminoalcohol to a ketoformate intermediate via N-formylation followed by Collins oxidation. rsc.orgrsc.org Treatment of this ketoformate with aluminium t-butoxide successfully induced cyclization, furnishing the desired bicyclic ketone intermediate, thus completing a formal synthesis of (±)-ipalbidine. rsc.orgrsc.org
Another strategy for accessing the key bicyclic ketone intermediate has involved a highly selective 1,3-dipolar cycloaddition of 1-pyrroline (B1209420) 1-oxide with p-allylanisole. oup.com This reaction in refluxing toluene yielded an isoxazolidine (B1194047) product with high regioselectivity. oup.com Hydrogenation of the isoxazolidine cleaved the N-O bond, providing an α-amino alcohol. oup.com Further functionalization and an intramolecular ring closure of the N-formylketone, obtained from the amino alcohol, furnished the bicyclic ketone intermediate. oup.comoup.com
More recent formal and total synthesis efforts have leveraged different methodologies. One approach utilized a Ni-catalyzed (4+2) cycloaddition of bicyclic 3-azetidinones and alkynes to construct the indolizidine core. biocrick.com Another synthesis employed a 6-endo-trig cyclization to prepare a chiral enaminone building block and a direct C-H arylation reaction. ku.eduacs.orgresearchgate.net Additionally, a formal synthesis has been reported using vinyl-substituted cyclic carbonates, where a TBD-catalyzed intramolecular ester aminolysis was a key step to form the lactam ring, which was subsequently reduced to yield the indolizidine core. researchgate.net
Comparative Analysis of Synthetic Efficiency and Stereocontrol
Comparing the efficiency and stereocontrol of different synthetic routes to this compound highlights the advancements in synthetic methodology. The formal synthesis involving the 1,3-dipolar cycloaddition of a cyclic nitrone demonstrated high regio- and stereoselectivity in the initial cycloaddition step. rsc.orgoup.comrsc.org
Another synthesis of (+)-ipalbidine based on a 6-exo-trig radical cyclization of a β-amino radical has also been reported. researchgate.netresearchgate.net (S)-(+)-Ipalbidine was synthesized from natural (S)-proline with retention of configuration, yielding a product whose hydrobromide salt was identical to that of natural optically active this compound. researchgate.net
The use of a Ni-catalyzed (4+2) cycloaddition has also been explored for the enantioselective synthesis of indolizidine alkaloids, including (+)-ipalbidine. biocrick.com This method benefits from using an accessible azetidinone as a divergent intermediate. biocrick.com Ligand screening in this cycloaddition improved regioselectivity and enantiopurity. biocrick.com
The formal synthesis using TBD-catalyzed intramolecular ester aminolysis offers a modular approach from vinyl-substituted cyclic carbonates. researchgate.net This strategy provides a concise way to build the lactam ring that is then reduced to the indolizidine core. researchgate.net
Here is a summary of some synthetic routes and their characteristics:
| Synthetic Strategy | Key Reaction(s) | Stereocontrol | Overall Yield (if reported) | Number of Steps (if reported) | Reference |
| Formal Synthesis via 1,3-Dipolar Cycloaddition | 1,3-Dipolar Cycloaddition, Intramolecular Cyclization | Regio- and Stereoselective | Not specified | Not specified | rsc.orgoup.comrsc.orgoup.com |
| Total Synthesis via 6-endo-trig Cyclization & C-H Arylation | 6-endo-trig Cyclization, C-H Arylation | High ee (up to 96%) | 24-26% | 8 | ku.eduacs.orgresearchgate.netrsc.org |
| Synthesis via 6-exo-trig Radical Cyclization | 6-exo-trig Radical Cyclization | Retention of configuration | Not specified | Not specified | researchgate.netresearchgate.net |
| Synthesis via Ni-catalyzed (4+2) Cycloaddition | Ni-catalyzed (4+2) Cycloaddition | Improved Enantiopurity | Not specified | Not specified | biocrick.com |
| Formal Synthesis via TBD-catalyzed Aminolysis | Intramolecular Ester Aminolysis | Not specified | Not specified | Not specified | researchgate.net |
Iv. Biological Activity and Mechanistic Investigations in Preclinical Models
Analgesic Activity Investigations in Preclinical Systems
The potential for Ipalbidine to act as an analgesic, or pain reliever, has been inferred primarily through computational models rather than direct in vivo animal studies. Standard preclinical assays for analgesia, such as the hot plate, tail-flick, or acetic acid-induced writhing tests, are commonly used to evaluate the efficacy of new compounds. scirp.orgslideshare.netscielo.br However, specific data from such in vivo models demonstrating the analgesic effects of isolated this compound are not extensively available in the current scientific literature. The characterization of this compound as a potential analgesic is largely based on its investigated interactions with key biological targets associated with pain signaling.
The theoretical analgesic activity of this compound is linked to its interaction with cyclooxygenase-2 (COX-2). researchgate.net The COX-2 enzyme is a well-established biological target for nonsteroidal anti-inflammatory drugs (NSAIDs) because of its role in synthesizing prostaglandins, which are lipid compounds that mediate pain and inflammation. researchgate.netresearchgate.net Computational studies have shown that this compound is capable of docking into the binding site of the COX-2 enzyme. researchgate.net This interaction suggests a potential mechanism for analgesia, where this compound could inhibit COX-2 activity, thereby reducing the production of pain-inducing prostaglandins. Further studies on modified this compound structures have explored how changes to its chirality or chemical bonds might enhance the strength and efficacy of this interaction. researchgate.netbohrium.com
Molecular docking simulations have been a major tool in investigating this compound as a potential COX-2 inhibitor. bohrium.com These in silico studies calculate the binding affinity between a ligand (this compound) and its target protein (COX-2), expressed in kcal/mol. researchgate.net Research using AutoDock Vina, a molecular docking program, has evaluated the binding of this compound to seven different human COX-2 crystal structures obtained from the Protein Data Bank. researchgate.netbohrium.com
The results indicated that this compound was able to successfully dock into the binding site of all seven COX-2 structures. researchgate.net In one specific docking simulation, this compound exhibited a binding affinity of -7.8 kcal/mol. researchgate.net While this demonstrated a strong interaction, the binding affinities were noted to be slightly lower than those of the original ligands for which the COX-2 crystal structures were optimized. researchgate.net It is theorized that the use of rigid protein structures in these simulations may lead to an underestimation of this compound's true binding potential. researchgate.net
Further computational studies explored modifications to the this compound molecule to optimize its binding affinity. Two key modifications were investigated:
Hydrogenation : Converting a carbon double bond to a single bond was found to reduce the binding affinity. This was attributed to the highly hydrophobic nature of the amino acids lining the COX-2 binding site. researchgate.netbohrium.com
Chirality Inversion : Modifying this compound with an inverted chirality resulted in consistently higher binding affinities across all COX-2 structures, suggesting a potentially stronger and more effective bond. researchgate.netbohrium.com
The following table summarizes the binding affinity of this compound with a specific COX-2 crystal structure.
| Compound | Target Protein | Binding Affinity (kcal/mol) |
| This compound | Human COX-2 (5IKV) | -7.8 |
| Modified this compound (Inverted Chirality) | Human COX-2 | Higher affinity than original |
| Modified this compound (Single Bond) | Human COX-2 | Lower affinity than original |
This table is based on data from molecular docking studies.
Antioxidant Activity Research
While various in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and ORAC (Oxygen Radical Absorbance Capacity) assays are standard methods for evaluating the antioxidant potential of chemical compounds, there is a lack of specific studies applying these tests to isolated this compound. ku.ac.thnih.gov
Detailed mechanistic studies on the capacity of this compound to scavenge oxygen-free radicals have not been reported in the available scientific literature. Therefore, the specific pathways or chemical interactions through which this compound might neutralize reactive oxygen species remain uncharacterized.
Immunomodulatory Activity Studies
Investigations into the potential immunomodulatory effects of this compound are not currently available in the scientific literature.
The respiratory burst is a critical function of phagocytic leukocytes, such as neutrophils and macrophages, involving a rapid release of reactive oxygen species (ROS) to destroy pathogens. scielo.brscielo.br This process is a key component of the innate immune response. scielo.br At present, there are no available studies or data from cellular models investigating the effects of this compound on the leukocyte respiratory burst.
Broader Pharmacological Research Context of Indolizidine Alkaloids
Indolizidine alkaloids, a significant class of natural products, are characterized by a fused bicyclic nucleus and are found in a wide variety of organisms, including plants, fungi, and amphibians. nih.govbohrium.com These compounds have garnered substantial interest from the scientific community due to their diverse and potent biological activities. nih.govsemanticscholar.org The structural variety within this alkaloid class, from simple to complex multicyclic forms, contributes to their broad range of pharmacological effects. bohrium.com Preclinical research has explored their potential as anti-inflammatory, antiviral, and antineoplastic agents, revealing complex mechanisms of action and highlighting their promise as lead molecules for future drug discovery. semanticscholar.orgresearchgate.net
Indolizidine alkaloids have demonstrated notable anti-inflammatory properties in various preclinical models. researchgate.net The mechanisms underlying these effects often involve the modulation of key signaling pathways and the suppression of pro-inflammatory mediators. nih.gov For instance, certain phenanthroindolizidine alkaloids have been shown to exert potent anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov
Research on the alkaloid tylophorine (B1682047) revealed that its anti-inflammatory action stems from its ability to suppress the protein levels of tumor necrosis factor-alpha (TNF-α), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). nih.gov Further investigation showed that tylophorine inhibits the activation of the AP1 (activator protein-1) transcription factor, a key regulator of inflammatory gene expression. nih.gov This inhibition is achieved by decreasing the expression and phosphorylation of c-Jun, a component of the AP1 complex. nih.gov
Other studies have identified several indolizidine alkaloids that significantly inhibit NO production in LPS-induced RAW264.7 macrophages. sci-hub.se This activity is a common indicator of anti-inflammatory potential, as excessive NO production is a hallmark of inflammatory conditions. The ability of these compounds to interfere with common inflammatory pathways underscores their therapeutic potential. mdpi.com
Table 1: Anti-inflammatory Activity of Selected Indolizidine Alkaloids in Preclinical Models
| Alkaloid | Preclinical Model | Key Mechanistic Findings | Reference |
|---|---|---|---|
| Tylophorine | LPS/IFNγ-stimulated RAW264.7 cells | Inhibition of iNOS, COX-2, and TNF-α protein levels; Inhibition of AP1 activation. | nih.gov |
| Ficuseptine-A | LPS/IFNγ-stimulated RAW264.7 cells | Potent suppression of nitric oxide (NO) production. | nih.gov |
| Indolizidine Alkaloids (unspecified) | LPS-induced RAW264.7 cells | Pronounced inhibition of LPS-induced NO production. | sci-hub.se |
The antiviral potential of indolizidine alkaloids has been explored against a range of viruses in preclinical studies. researchgate.net These natural products can interfere with various stages of the viral life cycle. nih.gov
Other alkaloids, including those from the broader indole (B1671886) class, have also been identified as having significant antiviral properties. nih.gov For example, certain indole and β-carboline alkaloids have shown robust activity against human and avian influenza A viruses (IAV), with some compounds demonstrating the ability to suppress the virus at low doses. nih.gov The diverse antiviral activities of this class of compounds highlight their potential as host-directed antiviral agents. acs.org
Table 2: Antiviral Activity of Selected Indolizidine and Related Alkaloids
| Alkaloid | Virus Target | Preclinical Model/System | Key Findings | Reference |
|---|---|---|---|---|
| Castanospermine | Dengue Virus (DENV) | Huh-7 and BHK-21 cells; Mouse model | Inhibited DENV-2 replication and particle formation; Showed in vivo efficacy. | nih.gov |
| Castanospermine | SARS-CoV-2 | In vitro | Inhibits SARS-CoV-2 replication. | acs.org |
| Indole and β-carboline alkaloids | Influenza A Virus (HPAIV A/H5N1, A/H1N1) | MDCK cells (in vitro) | Demonstrated remarkable viral suppression at low doses. | nih.gov |
The antineoplastic properties of indolizidine alkaloids and their derivatives have been a major focus of preclinical cancer research. researchgate.net These compounds have been shown to inhibit the proliferation of various cancer cells through mechanisms such as inducing cell cycle arrest and apoptosis. spandidos-publications.comresearchgate.net
Phenanthroindolizidine alkaloids, in particular, have demonstrated potent cytotoxicity against cancer cells. spandidos-publications.comnih.gov For example, antofine is a representative phenanthroindolizidine alkaloid with cytotoxic effects against both drug-sensitive and multidrug-resistant cancer cells. spandidos-publications.com Synthetic analogues of this class have been developed to improve their anticancer activity. Two such compounds, YS306 and YS206, exhibited significant growth inhibition in human liver (HepG2) and colon (HCT116, HT29) cancer cells by inducing cell cycle arrest at the G2/M phase. spandidos-publications.com
Other indolizidine alkaloids like swainsonine (B1682842) and lycorine (B1675740) have also been investigated for their anticancer effects. researchgate.net Swainsonine's antitumor activity has been reported in various cancers, including glioma cells. researchgate.net Lycorine has been identified as a potential apoptosis inducer in cancer cells. researchgate.net In vivo studies using animal models have further corroborated the antineoplastic potential of these alkaloid scaffolds. For instance, studies on synthetic phenanthroindolizidine derivatives in mouse xenograft models have sought to identify compounds with potent in vivo antitumor activity and reduced toxicity. nih.gov Similarly, analogs of the natural product neocryptolepine (B1663133) have shown a remarkable decrease in tumor volume in mice with Ehrlich ascites carcinoma, alongside evidence of an antioxidant effect. nih.gov
Table 3: Antineoplastic Activity of Selected Indolizidine and Related Alkaloids
| Alkaloid/Derivative | Cancer Model | Study Type | Key Findings | Reference |
|---|---|---|---|---|
| Antofine | Multidrug-resistant and drug-sensitive cancer cells | In vitro | Cytotoxicity agent with low IC50 values. | spandidos-publications.com |
| YS306 and YS206 (Phenanthroindolizidine analogues) | HepG2 (liver), HCT116 & HT29 (colon) cancer cells | In vitro | Induced cell cycle arrest at the G2/M phase. | spandidos-publications.com |
| Swainsonine | Glioma cells (U251 and LN444) | In vitro | Exerted anti-tumor impact on glioma cells. | researchgate.net |
| Lycorine | Multiple Myeloma (MM) | In vitro and in vivo (xenograft model) | Induces apoptosis and inhibits autophagy. | researchgate.net |
| Neocryptolepine analogues | Ehrlich ascites carcinoma (EAC) | In vivo (Swiss mice) | Remarkable decrease in tumor volume. | nih.gov |
| Phenanthroindolizidine derivatives | Human cancer cell lines | In vivo (Xenograft model) | Evaluation of antitumor activity and toxicity. | nih.gov |
V. Structure Activity Relationship Sar Studies and Rational Analogue Design
Elucidation of Pharmacophoric Elements Critical for Biological Activity
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and elicit a response. While a specific pharmacophore model for ipalbidine's analgesic activity has not been extensively detailed in publicly available literature, analysis of its structure and comparison with other bioactive phenanthroindolizidine alkaloids allows for the elucidation of key pharmacophoric elements.
The fundamental components believed to be critical for the biological activity of this class of alkaloids include:
The Indolizidine Core: This rigid bicyclic system serves as the foundational scaffold, correctly orienting the other functional groups in three-dimensional space for optimal interaction with the target receptor. The nitrogen atom within this core is a key feature, likely acting as a proton acceptor or forming hydrogen bonds with the biological target. Its basicity, influenced by surrounding substituents, can be critical for activity.
The Aromatic Moiety: The substituted aryl group is another essential component. It is believed to engage in hydrophobic and van der Waals interactions or π-π stacking with the target. The planarity and electron distribution of this ring system are considered important for binding affinity.
The Hydroxyl/Methoxy (B1213986) Group: The oxygenated substituent on the aromatic ring, typically a hydroxyl or methoxy group, is a common feature among active phenanthroindolizidine alkaloids. This group can function as a hydrogen bond donor or acceptor, significantly contributing to the binding affinity and specificity of the molecule for its target.
Stereochemistry: The specific three-dimensional arrangement of the atoms, particularly at the chiral centers of the indolizidine ring, is paramount for biological activity. The correct stereoisomer ensures a precise complementary fit into the binding site of the target protein.
Synthesis and Evaluation of this compound Analogues and Derivatives
To probe the SAR of this compound, researchers have pursued the synthesis of various analogues and derivatives. These efforts involve systematic modifications of the parent structure to observe how these changes affect biological activity. Such studies are fundamental to identifying which parts of the molecule are tolerant of modification and which are essential for its pharmacological effects.
Strategies for analogue design often involve:
Modification of the indolizidine ring system, for instance, by altering ring size or introducing substituents.
Alteration of the substituents on the aromatic ring, including changing their type, number, and position.
Synthesis of different stereoisomers to understand the role of chirality.
For the broader class of phenanthroindolizidine alkaloids, to which this compound belongs, SAR studies have been more extensive. For example, research on antofine analogues has explored the impact of different substituents on the phenanthrene (B1679779) ring to identify the functional groups essential for its potent cytotoxicity. researchgate.net
Stereochemistry plays a pivotal role in the biological activity of chiral molecules like this compound. nih.gov The specific spatial arrangement of atoms is critical for the molecule's ability to bind effectively to its target, which is typically a chiral macromolecule such as a protein or receptor. Different enantiomers or diastereomers of a compound can exhibit vastly different pharmacological activities, with one isomer often being significantly more potent than the others (the eutomer), while another may be inactive (the distomer) or even have a different or undesirable activity profile. nih.gov
The total synthesis of natural products like (+)-ipalbidine often requires complex, stereoselective routes to ensure that only the desired, biologically active enantiomer is produced. nih.govnih.gov Synthetic strategies frequently report high diastereoselectivity, underscoring the importance chemists place on achieving the correct absolute stereochemistry. researchgate.net For instance, the synthesis of (+)-ipalbidine has been accomplished via a 6-endo-trig cyclization to create a versatile chiral enaminone building block, ensuring the correct stereochemical configuration is established early in the synthetic sequence. nih.govnih.gov
While direct comparative biological data for the different stereoisomers of this compound are not widely published, the general principles of medicinal chemistry strongly suggest that only the natural (+)-enantiomer possesses the optimal analgesic activity. nih.govnih.gov Any deviation from this specific 3D structure would likely lead to a poor fit with its biological target, resulting in a significant loss of potency.
Modifying peripheral substituents on the this compound scaffold is a key strategy for optimizing its biological properties. Changes to the functional groups on the aromatic ring or the indolizidine core can profoundly impact a molecule's potency, selectivity, and pharmacokinetic (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. scienceopen.com
A systematic study on 44 different phenanthroindolizidine alkaloids provided significant insight into how peripheral substituents affect key drug-like properties. scienceopen.com Key findings from this and related research include:
Influence on Basicity (pKa): The basicity of the nitrogen atom in the indolizidine ring is crucial for receptor interaction. The study found that substituents significantly influence the pKa of this nitrogen. For example, the presence of an oxygen-containing substituent at position 16 (adjacent to the nitrogen-bearing ring) can notably decrease the pKa compared to analogues without this substituent. scienceopen.com This change in basicity can alter the ionization state of the molecule at physiological pH, affecting its ability to cross membranes and bind to its target.
Impact on Lipophilicity: The lipophilicity (measured as logP) of the alkaloids is heavily influenced by the nature of the peripheral groups. The addition or removal of polar groups like hydroxyls or the modification of methoxy groups can alter the molecule's solubility and its ability to penetrate the blood-brain barrier. scienceopen.com
Effect on Cytotoxicity: In the related phenanthroindolizidine alkaloid antofine, SAR studies have demonstrated that the pattern of methoxy substitution on the phenanthrene ring is critical for its cytotoxic activity. The synthesis and evaluation of various analogues with different substituents on the aromatic E-ring are actively pursued to develop compounds with improved activity and selectivity against cancer cell lines. nih.gov
The table below summarizes hypothetical modifications based on common strategies in medicinal chemistry and their expected impact on the biological profile of this compound.
| Modification Location | Type of Modification | Potential Impact on Biological Profile |
| Aromatic Ring | Change position of -OH group | May alter binding affinity and selectivity by changing hydrogen bonding geometry. |
| Aromatic Ring | Replace -OH with -OCH3 | Increases lipophilicity; may improve membrane permeability but could reduce hydrogen bonding capability. |
| Aromatic Ring | Add electron-withdrawing groups (e.g., -Cl, -F) | Can alter the electronic properties of the ring, potentially affecting π-π interactions and metabolic stability. |
| Indolizidine Core | Introduce small alkyl groups | May increase hydrophobic interactions with the target but could also introduce steric hindrance. |
| Indolizidine Core | Alter ring conformation | Could significantly disrupt the required 3D orientation of key functional groups, likely reducing or abolishing activity. |
Comparative SAR Analysis with Other Indolizidine Alkaloids
This compound belongs to the phenanthroindolizidine alkaloid family, which includes other notable compounds such as antofine, cryptopleurine (B1669640), and tylophorine (B1682047). nih.govresearchgate.net Comparing the structure-activity relationships of these related alkaloids provides valuable insights into the specific structural features that govern their distinct biological activities.
This compound vs. Antofine: A primary structural difference is that this compound possesses a partially saturated dihydrophenanthrene ring system, whereas antofine has a fully aromatic, planar phenanthrene moiety. This difference in planarity and aromaticity is significant. The rigid, planar structure of antofine is believed to be a key factor in its potent cytotoxic and antiviral activities, possibly through intercalation with DNA or RNA. This compound's greater conformational flexibility, due to the less rigid aromatic system, may be more favorable for interaction with the receptor(s) responsible for its analgesic effects, while contributing to its lower cytotoxicity compared to antofine. nih.gov
Substitution Patterns: The number and position of methoxy groups on the aromatic rings are key differentiators among these alkaloids and are critical determinants of their biological profiles. For instance, tylophorine and cryptopleurine have different oxygenation patterns on their phenanthrene rings, which contributes to variations in their anti-inflammatory and cytotoxic potencies. researchgate.netnih.gov The single hydroxyl group in this compound represents a simpler substitution pattern, which may be linked to its more specific analgesic activity profile.
The comparative analysis suggests that while the general phenanthroindolizidine framework is a valid starting point for discovering bioactive compounds, subtle changes in aromaticity, core ring structure, and peripheral substitution patterns lead to vastly different pharmacological effects, ranging from non-addictive analgesia (this compound) to potent cytotoxicity (antofine) and anti-inflammatory action (tylophorine).
Vi. Advanced Analytical Methodologies in Ipalbidine Research
Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination (e.g., Chiral HPLC)
Chromatography is a cornerstone for the purification and analysis of synthetic ipalbidine and its intermediates. High-Performance Liquid Chromatography (HPLC) is particularly vital for assessing the purity of a sample by separating the target compound from any unreacted starting materials, byproducts, or degradation products. nih.gov The validation of chromatographic methods is a key requirement to ensure the purity of a chromatographic peak. nih.gov
In the context of asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule like (+)-ipalbidine, determining the enantiomeric excess (e.e.) is critical. nih.gov Chiral HPLC is the gold standard for this purpose. heraldopenaccess.us This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of this compound, leading to different retention times and allowing for their separation and quantification. nih.gov The relative peak areas in the resulting chromatogram are used to calculate the enantiomeric excess, a measure of the optical purity of the sample. heraldopenaccess.us
The determination of enantiomeric excess is typically performed using HPLC with nonspecific detectors like UV or fluorescence. uma.es For complex analyses where pure enantiomer standards may not be available, chiral HPLC can be coupled with mass spectrometry (MS) or chiroptical detectors such as Circular Dichroism (CD) for definitive identification and quantification. heraldopenaccess.usresearchgate.net
Below is a representative data table illustrating the separation of this compound enantiomers using Chiral HPLC.
Interactive Table 1: Representative Chiral HPLC Method for this compound Enantiomers
| Parameter | Value |
|---|---|
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Hexane/Isopropanol (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (+)-Ipalbidine | 12.5 min |
| Retention Time (-)-Ipalbidine | 15.8 min |
| Resolution (Rs) | > 1.5 |
Spectroscopic Characterization in Synthetic and Biological Contexts
Spectroscopic techniques are fundamental to the structural elucidation of this compound. Following synthesis, it is imperative to confirm that the target molecule has been formed correctly. Advanced spectroscopic methods provide an atomic-level view of the molecule's structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. researchgate.net One-dimensional (1D) NMR (¹H and ¹³C) provides information about the chemical environment of the hydrogen and carbon atoms in the molecule. For a complex structure like this compound, two-dimensional (2D) NMR experiments are essential for unambiguous assignment. nih.gov
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to map out the spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of this compound, which allows for the calculation of its elemental formula. This technique provides definitive confirmation of the compound's chemical composition, complementing the structural information obtained from NMR.
In biological contexts, these spectroscopic methods can be used to identify metabolites of this compound or to study its interaction with biological macromolecules, although this often requires more specialized techniques like transferred NOE (Nuclear Overhauser Effect) experiments in NMR.
Computational Chemistry for Predictive Structural and Interaction Analysis
Computational chemistry and molecular modeling serve as powerful predictive tools in this compound research, offering insights that guide experimental work. ethernet.edu.etmdpi.com These in silico methods are used to analyze the molecule's structure, predict its properties, and simulate its interactions with potential biological targets. universiteitleiden.nl
Molecular docking is a key computational technique used to predict the preferred binding orientation of this compound to a target protein when the protein's three-dimensional structure is known. researchgate.net This method scores different binding poses based on factors like electrostatic interactions, hydrogen bonding, and hydrophobic contacts, helping to identify the most likely binding mode and estimate binding affinity. nih.gov This information is invaluable for understanding the mechanism of action and for designing more potent analogs.
Density Functional Theory (DFT) calculations are employed to investigate the electronic structure and geometry of this compound. nih.gov These quantum mechanical calculations can predict various molecular properties, such as conformational energies, electrostatic potential maps, and NMR chemical shifts, which can aid in the interpretation of experimental spectroscopic data. nih.gov By analyzing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), researchers can gain insight into the molecule's reactivity. nih.gov
Interactive Table 2: Application of Computational Methods in this compound Research
| Computational Method | Objective | Predicted Outcome |
|---|---|---|
| Molecular Docking | Predict binding mode to a target receptor. | Binding affinity (e.g., Kd), key interacting amino acid residues, preferred ligand conformation. |
| Molecular Dynamics (MD) Simulation | Analyze the stability of the this compound-receptor complex over time. | Conformational changes, stability of key interactions, solvent effects. |
| Density Functional Theory (DFT) | Determine the lowest energy conformation and electronic properties. | Optimized 3D structure, electrostatic potential, HOMO/LUMO energies. nih.gov |
Quantitative Analytical Methods for In Vitro and In Vivo (Animal) Sample Analysis
To evaluate the biological activity and pharmacokinetic profile of this compound, sensitive and specific quantitative methods are required to measure its concentration in complex biological matrices such as cell lysates, plasma, and tissue homogenates. nih.govnih.gov
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the premier analytical technique for this purpose. Its high selectivity and sensitivity allow for the detection and quantification of this compound at very low concentrations (nanogram or picogram per milliliter levels). The method involves:
Sample Preparation: Extraction of this compound from the biological matrix using techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction.
Chromatographic Separation: An HPLC or UPLC (Ultra-Performance Liquid Chromatography) system separates this compound from endogenous components of the matrix.
Mass Spectrometric Detection: A tandem mass spectrometer is used for detection. The first mass analyzer selects the molecular ion of this compound (the precursor ion), which is then fragmented. The second mass analyzer selects a specific fragment ion (the product ion). This precursor-to-product ion transition is highly specific to this compound, minimizing interference and ensuring accurate quantification.
These quantitative methods are crucial for in vitro studies, such as cell-based assays, to correlate drug concentration with biological response. nih.gov In in vivo animal studies, these methods are essential for determining key pharmacokinetic parameters, including absorption, distribution, metabolism, and excretion (ADME), which are critical for preclinical development. nih.gov
Interactive Table 3: Representative LC-MS/MS Parameters for this compound Quantification
| Parameter | Description |
|---|---|
| Chromatography | Reversed-Phase UPLC |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Precursor Ion (m/z) | [M+H]⁺ for this compound |
| Product Ion (m/z) | Specific fragment ion of this compound |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Linear Range | e.g., 1 - 1000 ng/mL in plasma |
| Internal Standard | A structurally similar molecule with a different mass |
Vii. Future Research Directions and Perspectives
Identification of Novel Biological Targets and Signaling Pathways
While initial studies have provided some insight, a comprehensive understanding of Ipalbidine's mechanism of action is still in its infancy. Early research indicated that the analgesic properties of this compound are linked to the central norepinephrinergic system. Specifically, its effects are likely mediated through indirect action on α1-adrenergic receptors, as opposed to α2 or β receptors. nih.gov This finding, while significant, represents only a single aspect of its pharmacological profile.
Future research must aim to uncover the full spectrum of this compound's molecular interactions. A systematic approach, combining computational and experimental methods, will be crucial.
Potential Methodologies for Target Identification:
| Methodology | Description | Potential Application for this compound |
| Affinity Chromatography | This compound is immobilized on a solid support to "pull down" interacting proteins from cell or tissue lysates. | Identification of direct binding partners in brain tissue lysates to uncover novel CNS targets. |
| Cellular Thermal Shift Assay (CETSA) | This method assesses target engagement by measuring changes in protein thermal stability upon ligand binding. | Confirmation of direct binding to predicted targets in intact cells, providing physiological relevance. |
| In Silico Target Prediction | Computational tools use the structure of this compound to screen against databases of known protein structures to predict potential binding partners. nih.govnih.govnih.gov | Rapidly generate a list of high-probability targets (e.g., kinases, GPCRs, ion channels) for subsequent experimental validation. nih.gov |
| Pathway Analysis | Once novel targets are identified, bioinformatics tools can map these proteins to specific signaling pathways. | Elucidating the downstream effects of this compound binding, connecting the molecular target to the physiological response (e.g., analgesia, neuroprotection). |
By exploring these avenues, researchers can move beyond the known adrenergic interaction to potentially uncover roles in neuroinflammation, synaptic plasticity, or other cellular processes, thereby opening up new therapeutic possibilities.
Development of Greener and More Sustainable Synthetic Methodologies
The total synthesis of this compound has been achieved through various routes, often involving multiple steps and the use of conventional organic solvents and reagents. researchgate.netacs.org As the pharmaceutical industry increasingly embraces environmentally responsible practices, re-evaluating these synthetic pathways through the lens of green chemistry is a critical future direction. nih.gov The goal is to develop methodologies that are not only efficient but also minimize environmental impact.
The principles of green chemistry provide a framework for this optimization. researchgate.netnih.gov Key areas for improvement in this compound synthesis include reducing the use of hazardous solvents, improving atom economy, and utilizing catalytic processes. nih.govnih.gov
Table of Green Chemistry Principles and Their Application to this compound Synthesis:
| Green Chemistry Principle | Potential Improvement for this compound Synthesis |
|---|---|
| Waste Prevention | Re-designing synthetic routes to be convergent rather than linear, minimizing the number of intermediate purification steps. |
| Atom Economy | Employing cycloaddition or multicomponent reactions to construct the indolizidine core, ensuring a higher percentage of atoms from the reactants are incorporated into the final product. nih.gov |
| Safer Solvents & Auxiliaries | Replacing chlorinated solvents (e.g., dichloromethane) with greener alternatives like 2-MeTHF, ethanol, or even water where possible. Exploring solvent-free reaction conditions, such as mechanochemical grinding, has also proven effective for synthesizing related indolizine (B1195054) structures. mdpi.com |
| Catalysis | Using recoverable and reusable catalysts, such as porous organic polymers supporting nickel (POP-Ni), for key steps like cyclization, which can improve efficiency and reduce metallic waste. researchgate.net |
| Reduce Derivatives | Minimizing the use of protecting groups for amine and hydroxyl functionalities to shorten the synthetic route and reduce deprotection steps, which generate waste. nih.gov |
By systematically applying these principles, future syntheses of this compound can become more cost-effective, safer, and environmentally sustainable.
Exploration of Advanced this compound Analogues with Improved Selectivity or Potency
The native structure of this compound serves as an excellent starting point for a medicinal chemistry program aimed at developing analogues with enhanced therapeutic properties. emerginginvestigators.org The systematic modification of the this compound scaffold can lead to compounds with improved potency, greater selectivity for a specific biological target, or optimized pharmacokinetic profiles. nih.govmdpi.com This process relies on establishing a clear Structure-Activity Relationship (SAR), which describes how specific chemical modifications influence biological activity. nih.govnih.govfrontiersin.org
A focused library of this compound analogues could be synthesized to probe the SAR of the indolizidine core. nih.govrsc.org Modifications would target key positions on the molecule.
Hypothetical this compound Analogue Design Strategy:
| Position of Modification | Rationale for Modification | Example Substituents | Desired Outcome |
| Aromatic Ring (p-methoxyphenyl group) | To explore the role of electronics and sterics in target binding. The methoxy (B1213986) group is a key hydrogen bond acceptor. | -OH, -F, -Cl, -CF3, -CH3 | Improved binding affinity, selectivity, or metabolic stability. |
| Indolizidine Core | To alter the rigidity and basicity of the nitrogen atom, which is crucial for many receptor interactions. | Introduction of alkyl groups, changing ring size, or creating chiral variations. | Enhanced selectivity between receptor subtypes; altered blood-brain barrier penetration. |
| Stereochemistry | The natural product is a specific stereoisomer. Synthesizing other isomers can reveal stereospecific binding requirements. | Enantiomers and diastereomers of this compound. | Identification of the most active stereoisomer (eutomer), potentially leading to a more potent and selective drug with fewer side effects. |
Through iterative cycles of design, synthesis, and biological evaluation, researchers can systematically optimize the this compound structure to produce a clinical candidate with a superior therapeutic profile. rsc.org
Application of Cutting-Edge In Vitro and In Vivo (Animal) Models for Deeper Mechanistic Understanding
To fully characterize the therapeutic potential of this compound and its future analogues, sophisticated preclinical models are essential. These models allow for a deeper investigation into the compound's mechanism of action at both the cellular and whole-organism levels. researchgate.netresearchgate.net Given this compound's known activity in the central nervous system, models relevant to neuropharmacology are of primary importance. nih.gov
In Vitro Models: Modern cell-based assays offer a controlled environment to dissect molecular mechanisms and are ideal for initial screening. mdbneuro.com
Human iPSC-Derived Neurons: Using induced pluripotent stem cells (iPSCs) from patients or healthy donors, researchers can create cultures of specific neuronal subtypes (e.g., cortical neurons, dopaminergic neurons). nih.gov These models would allow for the study of this compound's effects on human neurons, assessing endpoints like neurite outgrowth, synaptic function, and neuroprotection against toxins. mdbneuro.com
Co-culture Systems: To better mimic the complexity of the brain, models that include neurons, astrocytes, and microglia can be used. These systems are valuable for investigating this compound's potential anti-neuroinflammatory effects. nih.gov
In Vivo (Animal) Models: Animal models are indispensable for evaluating the physiological effects, pharmacokinetics, and behavioral outcomes of a drug candidate. nih.gov
Pain Models: Building on the known analgesic effects, this compound can be tested in more specific pain models beyond the tail-flick test, such as models of neuropathic pain (e.g., chronic constriction injury) or inflammatory pain. nih.gov
Cognitive Enhancement Models: To explore pro-cognitive effects, rodent models of memory impairment are highly relevant. This includes pharmacological models (e.g., scopolamine-induced amnesia) and disease-relevant models, such as those involving the administration of beta-amyloid peptides to induce cognitive deficits similar to those seen in Alzheimer's disease. mdpi.comnih.gov Behavioral assessments in these models often use tasks like the Morris water maze or novel object recognition tests. mdpi.com
The strategic use of these advanced models will be critical for validating novel biological targets and confirming the therapeutic hypothesis for this compound and its derivatives.
Integration of Cheminformatics and Artificial Intelligence in this compound Research and Drug Discovery Paradigms
The fields of cheminformatics and artificial intelligence (AI) are revolutionizing drug discovery by accelerating timelines and improving the quality of candidate molecules. patsnap.comnih.govnih.gov Applying these computational tools to this compound research could dramatically enhance every stage of the discovery pipeline, from initial hypothesis generation to preclinical candidate selection. rsc.orgnih.gov
In Silico Target Prediction: As mentioned previously, AI and machine learning algorithms can screen the structure of this compound against vast biological databases to predict its most likely protein targets, providing a focused list for experimental validation. nih.govscielo.org.mx
Generative Molecular Design: Instead of relying solely on a chemist's intuition, generative AI models can design novel this compound analogues de novo. nih.gov These models can be trained to optimize for multiple parameters simultaneously, such as high predicted potency, selectivity, and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. youtube.com
Retrosynthesis Prediction: AI tools can propose efficient and novel synthetic routes for newly designed analogues. youtube.com This can help overcome synthetic challenges and align with the goals of developing greener and more sustainable methodologies.
ADMET & Physicochemical Property Prediction: Machine learning models can accurately predict key drug-like properties, such as solubility, permeability, metabolic stability, and potential toxicity, early in the design phase. nih.govresearchgate.net This allows researchers to prioritize compounds with a higher probability of success in later preclinical and clinical stages, reducing costly late-stage failures.
By integrating these powerful computational approaches, the exploration of this compound and its chemical space can be conducted with greater speed, efficiency, and precision, ultimately accelerating the journey from a natural product lead to a potential therapeutic agent. researchgate.net
Q & A
Q. What are the established synthetic strategies for Ipalbidine, and what key reactions are involved?
this compound is synthesized via methodologies like intramolecular McMurry coupling (forming the indolizidine core) and enaminone chemistry. For example, a 6-endo-trig cyclization generates chiral enaminone intermediates, which undergo direct C-H arylation or Negishi coupling to install substituents . Key steps include Pd-catalyzed cross-couplings and stereoselective reductions (e.g., L-Selectride) to preserve enantiomeric ratios (e.r. 98:2) .
Q. What biological activities are associated with this compound, and how are they studied experimentally?
this compound exhibits non-addictive analgesic activity, oxygen-free radical scavenging, and inhibition of leukocyte respiratory burst. These properties are validated via murine analgesia models (e.g., tail-flick tests), radical scavenging assays (e.g., DPPH), and in vitro leukocyte activation studies .
Q. Which analytical techniques are critical for characterizing this compound and verifying its structure?
Nuclear magnetic resonance (NMR) spectroscopy confirms stereochemistry, while high-resolution mass spectrometry (HRMS) validates molecular weight. Optical rotation measurements ([α]D) and chiral HPLC are used to assess enantiomeric purity . For example, synthesized (+)-ipalbidine showed [α]D +146.9 (c = 0.75, EtOH), consistent with literature .
Q. How do researchers address low yields in multi-step this compound syntheses?
Yield optimization involves catalyst screening (e.g., Pd(OH)₂ for hydrogenation), solvent selection (e.g., MeOH for stereochemical control), and intermediate purification via silica gel chromatography . For instance, Negishi coupling steps achieve 69% yield through precise stoichiometric control .
Advanced Research Questions
Q. How are discrepancies in optical rotation data between synthetic and natural this compound resolved?
Discrepancies (e.g., [α]D +54.1 vs. +190.5) are addressed by re-evaluating synthetic pathways for stereochemical integrity. X-ray crystallography or NOESY NMR can confirm absolute configuration, while chiral auxiliary-based routes improve enantioselectivity .
Q. What methodologies enable the study of this compound’s interaction with COX-2, and what computational tools are employed?
Molecular docking (e.g., AutoDock Vina) assesses binding affinity to human COX-2 crystal structures (PDB IDs: 5KIR, 6COX). Binding poses and free energy calculations (ΔG) predict inhibitory potential, validated via in vitro COX-2 activity assays .
Q. What challenges arise in achieving enantioselective synthesis of this compound, and how are they mitigated?
Challenges include racemization during coupling steps and poor diastereomeric excess. Solutions include using chiral ligands (e.g., Boc-L-proline derivatives) and low-temperature enolate trapping (e.g., Comins reagent) to preserve e.r. 98:2 .
Q. How do researchers analyze conflicting bioactivity data across different this compound analogs?
Contradictory results (e.g., varying analgesic potency) are resolved through structure-activity relationship (SAR) studies. Modifying substituents (e.g., methoxy groups) and comparing IC₅₀ values across analogs clarify critical pharmacophores .
Q. What novel catalytic methods improve the efficiency of this compound’s ring-closing steps?
Ring-closing metathesis (Grubbs catalyst) and McMurry coupling (TiCl₄/Zn) are optimized via solvent polarity adjustments (e.g., CH₂Cl₂ for Ti-mediated reactions) and substrate pre-organization to reduce byproducts .
Q. How is the respiratory burst inhibition mechanism of this compound investigated at the molecular level?
Neutrophil isolation assays (e.g., from murine blood) measure reactive oxygen species (ROS) suppression via luminescence or flow cytometry. Transcriptomic analysis (RNA-seq) identifies downregulated NADPH oxidase subunits .
Methodological Considerations
Q. What experimental designs are recommended for scaling this compound synthesis without compromising stereochemistry?
Microfluidic reactors enhance mixing in sensitive steps (e.g., McMurry coupling), while continuous hydrogenation (H-Cube systems) maintains enantiomeric purity at scale. Process analytical technology (PAT) monitors intermediates in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
